5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Systematic Nomenclature and Structural Characterization

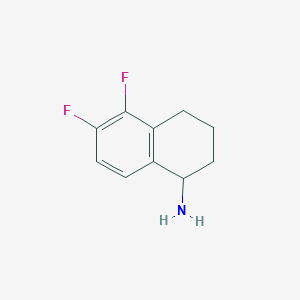

The systematic IUPAC name 5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine delineates the compound’s core structure and substituent positions. The parent scaffold, 1,2,3,4-tetrahydronaphthalene (tetralin), consists of a benzene ring fused to a partially saturated cyclohexane moiety. The numbering scheme assigns position 1 to the amine group (-NH2) attached to the saturated carbon adjacent to the aromatic ring, with fluorine atoms occupying positions 5 and 6 on the benzene portion.

The molecular geometry features a planar aromatic ring with ortho-difluoro substitution, which induces electronic effects such as increased electron withdrawal and altered π-π stacking potential. Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, reveal distinct 19F signals between -110 ppm and -120 ppm, correlating with fluorine’s para- and meta-directing influences. X-ray crystallography of related fluorinated tetralins, such as 6,8-difluoro-2-tetralone, demonstrates chair conformations in the saturated ring and minor distortions in bond angles due to steric interactions between substituents.

Historical Context in Fluorinated Tetralin Research

Fluorinated tetralins emerged as critical intermediates in the mid-20th century, coinciding with advancements in halogenation techniques and the recognition of fluorine’s ability to modulate pharmacokinetic properties. Early work focused on non-fluorinated tetralin derivatives, such as 6-methoxy-1-tetralone, which served as precursors to neurotransmitters and antihypertensive agents. The introduction of fluorine into these systems gained momentum in the 1980s, driven by its capacity to enhance metabolic stability and binding affinity through electronegative and hydrophobic effects.

A pivotal development occurred with the synthesis of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (PubChem CID: 16244332), which demonstrated improved blood-brain barrier penetration compared to non-fluorinated analogs. This breakthrough underscored the strategic value of fluorine placement in optimizing bioactivity. Parallel studies on 6-bromo-2-tetralone (CAS: 4133-35-1) further illustrated the versatility of halogenated tetralins in cross-coupling reactions, enabling the construction of complex polycyclic architectures.

Significance in Contemporary Medicinal Chemistry

In modern drug discovery, this compound is hypothesized to serve as a multifunctional building block for central nervous system (CNS) therapeutics. The amine group provides a handle for derivatization into secondary or tertiary amines, which are prevalent in neuromodulators such as serotonin and dopamine reuptake inhibitors. Fluorine’s electron-withdrawing nature may also attenuate oxidative metabolism, prolonging the compound’s half-life in vivo.

Comparative analyses with perfluorinated systems, such as perfluoroperhydrobenzyl tetralin (CID: 14474513), highlight the balance between fluorination density and bioavailability. While heavily fluorinated compounds exhibit exceptional chemical inertness, their limited solubility often precludes pharmaceutical application. In contrast, the targeted difluoro substitution in this compound offers a compromise, enhancing target engagement without compromising aqueous solubility.

Ongoing research explores its utility in fragment-based drug design, where the tetrahydronaphthalene core acts as a rigid scaffold for probing protein binding pockets. Molecular docking studies using analogs like 2-(3,4-difluorophenyl)-2-amine derivatives (CAS: 1341055-90-0) suggest favorable interactions with G-protein-coupled receptors (GPCRs) and ion channels. These findings position this compound as a promising candidate for further optimization in neurodegenerative and psychiatric drug development.

Properties

CAS No. |

907973-48-2 |

|---|---|

Molecular Formula |

C10H11F2N |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |

InChI Key |

CREDSYGNTQWQGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation

- The partially hydrogenated ring system is obtained by catalytic hydrogenation of 5,6-difluoronaphthalene derivatives.

- Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen gas at controlled pressure and temperature to achieve selective tetrahydro reduction without defluorination.

- This step is critical to preserve the fluorine atoms while saturating the ring.

Chiral Resolution or Asymmetric Synthesis

- To obtain enantiomerically pure (R)- or (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, chiral catalysts or resolution techniques are applied.

- Asymmetric hydrogenation using chiral ligands or chiral auxiliary groups can favor one enantiomer.

- Alternatively, racemic mixtures may be resolved by chromatographic methods or crystallization with chiral acids or bases.

Fluorination Techniques

- Fluorine atoms at positions 5 and 6 are introduced either by starting from fluorinated aromatic precursors or by selective electrophilic or nucleophilic fluorination.

- Industrial methods may employ continuous flow reactors to optimize fluorination and hydrogenation steps for scale-up.

Amination Steps

- The amine group at position 1 is typically installed via nucleophilic substitution reactions on suitable leaving groups (e.g., halides) or by reductive amination of corresponding ketones or aldehydes.

- Reducing agents such as lithium aluminum hydride (LiAlH4) may be used to reduce intermediates to the amine.

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Hydrogenation | Pd/C, H2 gas | Room temp to moderate temp, controlled pressure | Selective partial saturation preserving F atoms |

| Fluorination | Selective electrophilic fluorinating agents or fluorinated precursors | Varies, often mild to moderate temperatures | Ensures fluorine substitution at 5,6 positions |

| Amination | Nucleophiles (e.g., NH3, amines), LiAlH4 for reduction | Anhydrous solvents, inert atmosphere | Reductive amination or substitution to install amine |

| Chiral resolution | Chiral catalysts or resolving agents | Variable; may require chromatographic purification | Essential for enantiomeric purity |

- Continuous flow reactors are increasingly used for fluorination and hydrogenation to improve yield, reproducibility, and safety.

- Use of chiral catalysts in flow systems can enhance enantiomeric excess.

- Optimization of reaction times, temperatures, and reagent stoichiometry is critical for scale-up.

| Preparation Step | Method Description | Key Reagents/Catalysts | Outcome/Notes |

|---|---|---|---|

| Partial Hydrogenation | Catalytic hydrogenation of fluorinated naphthalene | Pd/C, H2 | Tetrahydronaphthalene ring formation |

| Fluorination | Introduction of fluorine atoms at 5,6 positions | Fluorinating agents or fluorinated starting materials | Fluorinated aromatic ring |

| Amination | Installation of amine group at position 1 | Nucleophiles, LiAlH4 | Formation of 1-amine functionality |

| Chiral Resolution/Asymmetric Synthesis | Use of chiral catalysts or resolution techniques | Chiral ligands, chromatographic methods | Enantiomerically pure product |

- Studies indicate that the choice of catalyst and reaction conditions strongly affects yield and stereochemical outcome.

- Hydrogenation conditions must be carefully controlled to avoid defluorination.

- Fluorination methods have evolved to allow selective substitution without damaging sensitive functional groups.

- Enantiomeric purity is critical for the compound’s biological activity; thus, asymmetric synthesis or resolution is a key focus area.

The preparation of 5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves a combination of selective fluorination, controlled hydrogenation, and precise amination steps. Advances in catalytic methods, particularly asymmetric hydrogenation and continuous flow processing, have improved the efficiency and stereoselectivity of its synthesis. These methods enable the production of high-purity enantiomers essential for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₁F₂N)

- Key Differences : Fluorines at positions 6 and 8 instead of 5 and 6.

- Impact: Positional isomerism alters molecular dipole moments and steric interactions. The 6,8-difluoro derivative may exhibit distinct solubility and metabolic stability compared to the 5,6-isomer. Notably, the (S)-enantiomer of this compound is commercially available, highlighting its relevance in enantioselective synthesis .

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (C₁₀H₁₃Cl₂N)

- Key Differences : Chlorine replaces fluorine at position 6, and the compound is a hydrochloride salt.

- The hydrochloride form improves aqueous solubility .

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₁H₁₃F₂NO)

- Key Differences : A difluoromethoxy (-OCF₂H) group at position 6 instead of direct fluorination.

Alkyl and Aryl Substitutions

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (C₁₈H₂₇N)

- Key Differences : A bulky cyclohexyl group at position 4 and dimethylamine at position 2.

- Impact : The cyclohexyl group increases steric hindrance, likely reducing binding affinity to compact active sites. The dimethylamine enhances basicity (pKa ~9–10) compared to the primary amine in the target compound. Reported melting point: 137–139°C .

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₂H₁₇N)

Stereochemical Variations

(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- Key Differences : Enantiomeric form of the 6,8-difluoro derivative.

- Impact : Stereochemistry significantly affects interactions with chiral biological targets. For example, (S)-enantiomers often exhibit distinct pharmacokinetic profiles compared to (R)-forms .

(RS,1S)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- Key Differences : A bromobenzyl group and tert-butanesulfinyl moiety introduce steric bulk and chirality.

- Impact : The sulfinyl group facilitates asymmetric synthesis, while bromine enhances halogen bonding in molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.